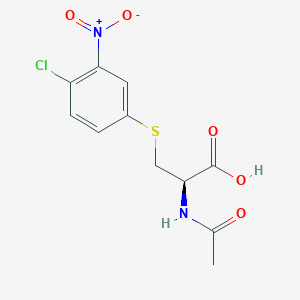

N-Acetyl-S-(4-chloro-3-nitrophenyl)-L-cysteine

Description

Structure

3D Structure

Properties

CAS No. |

836656-37-2 |

|---|---|

Molecular Formula |

C11H11ClN2O5S |

Molecular Weight |

318.73 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-(4-chloro-3-nitrophenyl)sulfanylpropanoic acid |

InChI |

InChI=1S/C11H11ClN2O5S/c1-6(15)13-9(11(16)17)5-20-7-2-3-8(12)10(4-7)14(18)19/h2-4,9H,5H2,1H3,(H,13,15)(H,16,17)/t9-/m0/s1 |

InChI Key |

GCORTNCGUFOKTM-VIFPVBQESA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CSC1=CC(=C(C=C1)Cl)[N+](=O)[O-])C(=O)O |

Canonical SMILES |

CC(=O)NC(CSC1=CC(=C(C=C1)Cl)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Preparation Methods

Thioether Formation: Nucleophilic Substitution

The thioether linkage is established via nucleophilic attack of L-cysteine’s thiol group on an activated 4-chloro-3-nitrophenyl derivative. Common electrophiles include 4-chloro-3-nitrobenzyl bromide or chloride.

Procedure :

- Reactants : L-cysteine (1 equiv), 4-chloro-3-nitrobenzyl bromide (1.1 equiv).

- Conditions : Stir in dimethylformamide (DMF) with potassium carbonate (2 equiv) at 50–60°C for 6–8 hours.

- Workup : Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.

Mechanistic Insight :

The nitro group’s electron-withdrawing effect enhances the electrophilicity of the benzyl carbon, facilitating displacement by cysteine’s thiolate ion (generated under basic conditions).

N-Acetylation: Protection of the Amino Group

Acetylation is performed post-thioether formation to avoid side reactions.

Procedure :

- Reactants : S-(4-chloro-3-nitrophenyl)-L-cysteine (1 equiv), acetic anhydride (1.2 equiv).

- Conditions : Dissolve in aqueous NaOH (pH 9–12), add acetic anhydride dropwise at 40–60°C, and stir for 2–4 hours.

- Workup : Adjust pH to 2–3 with HCl, precipitate the product, and recrystallize from ethanol/water.

Optimization Notes :

- Excess base (e.g., NaOH) ensures deprotonation of the amino group for efficient acetylation.

- Temperature control prevents hydrolysis of acetic anhydride.

Comparative Analysis of Methods

Purification and Characterization

Purification :

- Crystallization : Recrystallize from ethanol/water (1:3) to isolate white crystalline solid.

- Chromatography : Use reverse-phase HPLC for high-purity batches (≥98%).

Characterization Data :

- Molecular Formula : C₁₁H₁₁ClN₂O₅S.

- MS (ESI+) : m/z 319.0 [M+H]⁺.

- ¹H NMR (DMSO-d₆) : δ 8.58 (d, 1H, Ar-H), 4.50 (m, 1H, Cys-αH), 3.25 (dd, 2H, Cys-βH), 2.02 (s, 3H, Ac-CH₃).

Challenges and Solutions

Regioselectivity in Thioether Formation

The nitro group’s meta-directing nature risks para-substitution byproducts. Using a pre-functionalized 4-chloro-3-nitrobenzyl halide ensures correct regiochemistry.

Stability of Nitro Group

Nitro reduction under basic conditions is mitigated by avoiding prolonged heating and strong reducing agents.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(4-chloro-3-nitrophenyl)-L-cysteine undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

N-Acetyl-S-(4-chloro-3-nitrophenyl)-L-cysteine is a mercapturic acid derivative formed from the metabolism of 1-chloro-4-nitrobenzene. It serves as a significant urinary metabolite, indicating exposure to this nitroaromatic compound. The compound's mechanism involves conjugation with glutathione, facilitating the detoxification of harmful substances in the body .

Biochemical Monitoring

Research indicates that this compound can be utilized as a biomarker for exposure to certain industrial chemicals. Its presence in urine helps assess the extent of exposure to 1-chloro-4-nitrobenzene, which is known for its potential carcinogenic effects .

Antioxidant Properties

The compound exhibits antioxidant properties that may protect cells from oxidative stress induced by various toxins. This characteristic is particularly relevant in the context of environmental toxicology, where it can mitigate damage from pollutants .

Therapeutic Uses

This compound has potential therapeutic applications due to its ability to act as a chelator for heavy metals and other toxic substances. This property is beneficial in treating heavy metal poisoning and reducing toxicity from certain chemotherapy agents .

Neuroprotective Effects

Emerging studies suggest that N-acetyl cysteine derivatives may have neuroprotective effects, potentially aiding in conditions such as neurodegenerative diseases. By reducing oxidative stress and inflammation, these compounds may help improve neuronal health and function .

Bioremediation

The compound's ability to bind with harmful pollutants makes it a candidate for bioremediation strategies aimed at detoxifying contaminated environments. Its application could enhance the degradation of nitroaromatic compounds in soil and water systems .

Ecotoxicological Assessments

As a metabolite of industrial chemicals, this compound can be used in ecotoxicological studies to evaluate the impact of pollutants on aquatic life and ecosystems .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Mechanism of Action

The mechanism of action of N-Acetyl-S-(4-chloro-3-nitrophenyl)-L-cysteine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, the nitro group can participate in redox reactions, while the chloro group can engage in substitution reactions, affecting the overall activity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Mercapturic Acids

N-Acetyl-S-(4-nitrophenyl)-L-cysteine

- Substituents : 4-nitrophenyl

- Parent Compound : p-chloronitrobenzene (p-CNB)

- Metabolism : Formed via glutathione conjugation of p-CNB, with urinary excretion proportional to dose .

- Applications : Used as a biomarker for p-CNB exposure due to linear excretion kinetics .

N-Acetyl-S-(o-chloro-p-nitrophenylcarbamoyl)cysteine (Compound 5)

- Substituents : o-chloro-p-nitrophenylcarbamoyl

- Synthesis : Synthesized from NAC and o-chloro-p-nitrophenylisocyanate, yielding 31% with a melting point of 56–59°C .

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA)

- Substituents : 2-carbamoylethyl

- Parent Compound : Acrylamide

- Applications : Biomarker for acrylamide exposure, associated with tobacco smoke and fried foods .

- Key Differences : The aliphatic carbamoylethyl group contrasts with aromatic substituents, leading to differences in hydrophobicity and metabolic pathways.

Testicular Toxicity

- N-Acetyl-S-(4-chloro-3-nitrophenyl)-L-cysteine : Linked to seminiferous epithelium degeneration in rats at 60 mg/kg/day .

- N-Acetyl-S-(4-nitrophenyl)-L-cysteine: No direct toxicity reported; primarily used for exposure monitoring .

- Mechanistic Insight : The chloro-nitro group may enhance redox cycling or DNA adduct formation, exacerbating toxicity compared to nitro-only derivatives.

Excretion Kinetics

Research Findings and Data Tables

Biological Activity

N-Acetyl-S-(4-chloro-3-nitrophenyl)-L-cysteine, a derivative of cysteine, has garnered interest in the scientific community due to its potential biological activities. This compound is part of a broader class of organosulfur compounds that have been studied for their pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on available research findings, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₂N₂O₅S

- Molecular Weight : 284.29 g/mol

- Melting Point : 158°C

- Boiling Point : 582.6°C at 760 mmHg

- Density : 1.43 g/cm³

These properties suggest that this compound is stable under various conditions, which is beneficial for its application in biological studies.

The biological activity of this compound can be attributed to its ability to interact with cellular pathways, particularly those involving cysteine residues in proteins. Cysteine is known for its role in redox reactions and as a target for electrophilic compounds.

- Antioxidant Activity : Cysteine derivatives often exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress within cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes through covalent modification of cysteine residues, which can alter enzyme activity and affect metabolic pathways.

Antimicrobial Activity

Research has indicated that derivatives of cysteine possess significant antimicrobial properties. For instance, studies on related compounds have shown efficacy against various pathogens:

- Bacterial Inhibition : Compounds similar to this compound have been reported to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.

- Fungal Activity : Some derivatives demonstrate antifungal properties, making them potential candidates for treating fungal infections.

Anticancer Potential

This compound has also been explored for its anticancer properties:

- Mechanism : It may induce apoptosis in cancer cells by modulating redox status and affecting signaling pathways associated with cell survival.

- Case Studies : In vitro studies have shown that similar compounds can reduce cell viability in various cancer cell lines, suggesting a potential role in cancer therapy.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Medicinal Chemistry examined the structure-activity relationship (SAR) of nitrophenyl cysteine derivatives, revealing that modifications at the nitrophenyl ring significantly enhanced antimicrobial activity against Staphylococcus aureus . -

Anticancer Activity Assessment :

Research conducted on a series of cysteine derivatives indicated that those with electron-withdrawing groups (like nitro groups) exhibited higher cytotoxicity against human cancer cell lines compared to their non-substituted counterparts .

Summary Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes for N-Acetyl-S-(4-chloro-3-nitrophenyl)-L-cysteine, and how can reaction efficiency be maximized?

Methodological Answer: The synthesis of cysteine-derived mercapturic acids typically involves nucleophilic substitution between L-cysteine (or its acetylated form) and halogenated aromatic compounds. For example, analogous compounds like N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine (DHBMA) are synthesized via coupling reactions using carbodiimide reagents (e.g., DCC) and catalysts like DMAP to activate carboxylic acids . To optimize yield:

- Use anhydrous conditions to minimize hydrolysis of reactive intermediates.

- Purify via reversed-phase HPLC or column chromatography to separate regioisomers, a common challenge in aryl-thioether formation .

- Monitor reaction progress using LC-MS with electrospray ionization (ESI) to detect intermediates .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying mercapturic acids in urine or plasma. Key parameters include:

- Chromatography: Use a C18 column with a gradient mobile phase (e.g., 0.1% formic acid in water/acetonitrile) to resolve structural analogs .

- Mass detection: Employ negative-ion mode ESI for improved sensitivity. For example, DHBMA and similar metabolites are quantified using transitions like m/z 268 → 128 .

- Normalization: Correct for urinary dilution by normalizing to creatinine levels .

Q. What is the biological significance of this compound in exposure studies?

Methodological Answer: This compound is likely a mercapturic acid metabolite, formed via glutathione conjugation of electrophilic intermediates (e.g., chlorinated nitrobenzenes). Such metabolites serve as biomarkers for exposure to environmental toxins or industrial chemicals. For instance:

- N-Acetyl-S-(3-chloro-2-hydroxy-3-buten-1-yl)-L-cysteine is a biomarker for 2-chloroprene exposure .

- Studies on tobacco users show that mercapturic acids like CEMA are specific to smokers, while others (e.g., DHBMA) appear in vapers and non-smokers, suggesting diverse metabolic pathways .

Advanced Research Questions

Q. How can regioisomeric byproducts formed during synthesis be resolved and characterized?

Methodological Answer: Regioisomerism arises from nucleophilic attack at different positions on aromatic rings. For example, oxirane reactions with N-Acetyl-L-cysteine yield mixtures of 1,2- and 2,2-substituted products . Resolution strategies include:

- Chiral chromatography: Use polysaccharide-based columns (e.g., Chiralpak IG-3) with hexane/isopropanol gradients.

- NMR analysis: Compare H and C chemical shifts to distinguish substitution patterns. NOESY spectra can confirm spatial arrangements .

- Computational modeling: Predict isomer stability using DFT calculations (e.g., Gaussian09 with B3LYP/6-31G* basis set) .

Q. How should conflicting biomarker data be addressed in cross-sectional studies?

Methodological Answer: Confounding factors (e.g., diet, co-exposures) can alter urinary metabolite levels. For example, DHBMA levels in vapers overlap with smokers, complicating exposure source attribution . Mitigation strategies:

- Cohort stratification: Segment participants by exposure type (e.g., smokers, vapers, non-smokers) and adjust for covariates (age, BMI) .

- Pathway analysis: Use metabolomics tools (e.g., MetaboAnalyst) to correlate metabolites with specific enzymatic pathways (e.g., CYP450-mediated oxidation) .

- Longitudinal sampling: Collect repeated urine samples to assess intra-individual variability .

Q. What steps are critical for validating analytical methods in large-scale biomarker studies?

Methodological Answer: Robust validation ensures reproducibility across cohorts:

- Calibration curves: Use isotopically labeled internal standards (e.g., C-labeled analogs) to correct for matrix effects .

- Precision/accuracy: Achieve intra-day and inter-day CVs <15% and recovery rates of 85–115% .

- Bias adjustment: For batch effects (e.g., in NHANES data), apply regression models or normalization algorithms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.